molecular formula C7H4N4 B572306 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1234616-67-1

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B572306
M. Wt: 144.137
InChI Key: UEWIETUNZIVFLI-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound . It is part of the pyrazolopyridines family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

  • Biomedical Applications

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to the close similarity with the purine bases adenine and guanine .
  • Pharmacological Applications

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological properties . They are part of anxiolytic drugs (cartazolate, tracazolate, etazolate) and a drug for the treatment of pulmonary hypertension riociguat .
    • Methods of Application : The methods for the synthesis of these derivatives are systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : The advantages and drawbacks of these methods are considered .
  • PPARα Activation

    • Summary of the Application : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists . This provides insight into the design of molecules for treating dyslipidemia .
    • Methods of Application : The methods of application involve the use of 1H-pyrazolo-[3,4-b]pyridine as a skeleton of PPARα agonists .
    • Results or Outcomes : The results demonstrate the advantage of using 1H-pyrazolo-[3,4-b]pyridine as a skeleton of PPARα agonists .
  • TRK Inhibitors

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have been used as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .
    • Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
    • Results or Outcomes : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
  • Synthesis of Compounds

    • Summary of the Application : A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile and 5-aminopyrazoles has been established .
    • Methods of Application : The methods of application involve the use of aryl methyl ketones, malononitrile and 5-aminopyrazoles .
    • Results or Outcomes : The results demonstrate the advantage of using this method for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton .
  • Combinatorial Libraries

    • Summary of the Application : To create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold, the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .
    • Methods of Application : The methods of application involve the use of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds .
    • Results or Outcomes : The results demonstrate the advantage of using this method for creating combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold .
  • Anti-Inflammatory Drugs

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have been used in the development of anti-inflammatory drugs .
    • Methods of Application : The methods of application involve the use of 1H-Pyrazolo[3,4-b]pyridine derivatives in the synthesis of anti-inflammatory drugs .
    • Results or Outcomes : The results demonstrate the advantage of using 1H-Pyrazolo[3,4-b]pyridine derivatives in the development of anti-inflammatory drugs .
  • Antiviral Drugs

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have been used in the development of antiviral drugs .
    • Methods of Application : The methods of application involve the use of 1H-Pyrazolo[3,4-b]pyridine derivatives in the synthesis of antiviral drugs .
    • Results or Outcomes : The results demonstrate the advantage of using 1H-Pyrazolo[3,4-b]pyridine derivatives in the development of antiviral drugs .
  • Anticancer Drugs

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have been used in the development of anticancer drugs .
    • Methods of Application : The methods of application involve the use of 1H-Pyrazolo[3,4-b]pyridine derivatives in the synthesis of anticancer drugs .
    • Results or Outcomes : The results demonstrate the advantage of using 1H-Pyrazolo[3,4-b]pyridine derivatives in the development of anticancer drugs .
  • Antidepressant Drugs

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have been used in the development of antidepressant drugs .
    • Methods of Application : The methods of application involve the use of 1H-Pyrazolo[3,4-b]pyridine derivatives in the synthesis of antidepressant drugs .
    • Results or Outcomes : The results demonstrate the advantage of using 1H-Pyrazolo[3,4-b]pyridine derivatives in the development of antidepressant drugs .
  • Antipsychotic Drugs

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have been used in the development of antipsychotic drugs .
    • Methods of Application : The methods of application involve the use of 1H-Pyrazolo[3,4-b]pyridine derivatives in the synthesis of antipsychotic drugs .
    • Results or Outcomes : The results demonstrate the advantage of using 1H-Pyrazolo[3,4-b]pyridine derivatives in the development of antipsychotic drugs .

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-5-1-6-4-10-11-7(6)9-3-5/h1,3-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWIETUNZIVFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725445
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

CAS RN

1234616-67-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
192
Citations
FM Moghaddam, M Eslami, B Aghamiri - Journal of Molecular Structure, 2022 - Elsevier
We have developed an environmentally friendly benign and practical protocol for the highly diastereo and chemo selective synthesis of some novel derivatives of 6-amino-4-aryl-3-oxo-2…
Number of citations: 4 www.sciencedirect.com
M Chioua, E Soriano, A Samadi… - Journal of …, 2010 - Wiley Online Library
The acetylation reaction of the differently substituted 3,6‐diamino‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile derivatives 1, 2, 3, 4, 5, 6 is reported. The structure of the resulting …
Number of citations: 20 onlinelibrary.wiley.com
G Gao, P Wang, P Liu, W Zhang, L Mo… - Chinese Journal of …, 2018 - sioc-journal.cn
Deep eutectic solvent based on L-proline and oxalic acid has been demonstrated for the first time as an efficient catalyst for synthesis of 4, 7-dihydro-1H-pyrazolo [3, 4-b] pyridine-5-…
Number of citations: 54 sioc-journal.cn
M Chioua, A Samadi, E Soriano, O Lozach… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and biological evaluation of a number of differently substituted 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives are reported. From the inhibition results on a selection …
Number of citations: 104 www.sciencedirect.com
K Bahgat, N AL-DEN JASEM, T El-Emary - Journal of the Serbian …, 2009 - shd.org.rs
The solid phase FT-IR and FT-Raman spectra of 6-amino-3-methyl--1-phenyl-1H-pyrazolo [3, 4-b] pyridine-5-carboxylic acid (PYRPCA) and 6, 7-dihydro-3-methyl-6-oxo-1-phenyl-1H-…
Number of citations: 14 www.shd.org.rs
L Zare, NO Mahmoodi, A Yahyazadeh… - Synthetic …, 2011 - Taylor & Francis
A multicomponent, catalyst-free reaction for the synthesis of fused 6-amino-3-methyl-4-aryl-1H-pyrazolo [3,4-b] pyridine-5-carbonitrile from 3-amino-5-methylpyrazole, malononitrile, and …
Number of citations: 36 www.tandfonline.com
JN Low, J Cobo, A Sánchez, J Trilleras… - … Section C: Crystal …, 2007 - scripts.iucr.org
Both 6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and 6-(1H-indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]…
Number of citations: 10 scripts.iucr.org
N Dorostkar‐Ahmadi, A Davoodnia… - Journal of …, 2018 - Wiley Online Library
Some new derivatives of 6‐alkylamino‐1,3‐diphenyl‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile have been prepared through a Knoevenagel condensation reaction of 5‐chloro‐1,3‐…
Number of citations: 4 onlinelibrary.wiley.com
MA El-Borai, HF Rizk, MF Abd-Aal… - European journal of …, 2012 - Elsevier
An efficient one-pot synthesis in multi-component system (MRCs) for the preparation of pyrazolo[3,4-b]pyridine derivatives from the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-…
Number of citations: 120 www.sciencedirect.com
FM Arlan, J Khalafy, R Maleki - Chemistry of Heterocyclic Compounds, 2018 - Springer
One-pot three-component reaction of arylglyoxals, 3-aryl-3-oxopropanenitriles, and 5-amino-1-aryl-3-methylpyrazoles using various solvent systems and different catalysts under reflux …
Number of citations: 14 link.springer.com

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